(-)-Sedamine: A Technical Guide to Natural Sources and Isolation
(-)-Sedamine: A Technical Guide to Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the piperidine (B6355638) alkaloid (-)-sedamine, focusing on its natural origins and the methodologies for its extraction, isolation, and purification. (-)-Sedamine is a naturally occurring compound found primarily in plant species of the family Crassulaceae and has garnered interest for its unique structure and potential pharmacological activities.
Natural Sources of (-)-Sedamine
(-)-Sedamine is predominantly found in various species of the Sedum genus and related genera. The most frequently cited source is Sedum acre L., commonly known as the goldmoss stonecrop.[1][2][3] Other documented plant sources include:
-
Phedimus hybridus[4]
-
Phedimus aizoon[4]
-
Sedum lydium[4]
-
Hylotelephium telephium[5]
-
Hylotelephium ewersii[5]
The biosynthesis of (-)-sedamine in Sedum acre involves phenylalanine as a precursor for the C6-C2 side chain and lysine (B10760008) for the piperidine nucleus.
Physicochemical and Spectroscopic Data
The structural elucidation and identification of (-)-sedamine are confirmed through various analytical techniques. The key physicochemical properties and spectroscopic data are summarized below.
Table 1: Physicochemical Properties of (-)-Sedamine
| Property | Value | Reference(s) |
|---|---|---|
| IUPAC Name | (1S)-2-[(2S)-1-methylpiperidin-2-yl]-1-phenylethanol | [5][6] |
| Molecular Formula | C₁₄H₂₁NO | [4][5][6] |
| Molecular Weight | 219.32 g/mol | [5][6] |
| Monoisotopic Mass | 219.16231 Da | [4][5] |
| Melting Point | 88-89 °C (recrystallized from petroleum ether) | [6] |
| Stereochemistry | Two chiral centers: S configuration at C-1 (phenylethanol) and C-2 (piperidine) | [6] |
| InChI Key | GOWRYACIDZSIHI-KBPBESRZSA-N | [4][6] |
| SMILES | CN1CCCC[C@H]1C--INVALID-LINK--C1=CC=CC=C1 |[4] |
Table 2: Spectroscopic Data for (-)-Sedamine Characterization
| Technique | Observation | Reference(s) |
|---|---|---|
| Mass Spectrometry (MS) | Molecular ion peak [M+H]⁺ at m/z 219. | [6] |
| Infrared (IR) Spectroscopy | Confirms the presence of hydroxyl, aromatic, and aliphatic functionalities. The spectrum shows no absorption in the carbonyl region, supporting the alcohol functionality. | [6] |
| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR spectroscopy are used for detailed structural elucidation of the carbon-hydrogen framework. |[6] |
Note: While NMR is crucial for structural confirmation, specific, experimentally-derived chemical shift data for (-)-sedamine were not available in the cited literature.
Experimental Protocols for Isolation and Purification
The isolation of (-)-sedamine from plant material follows a multi-step process typical for natural alkaloids, involving extraction, acid-base partitioning, and chromatographic purification.
General Extraction of Crude Alkaloids
A standard acid-base extraction method is employed to separate the basic alkaloids from other plant metabolites.[7][8]
-
Maceration and Extraction: Dried and powdered plant material (e.g., 1.8 kg of Sedum acre) is macerated with an acidified aqueous alcohol solution (e.g., ethanol (B145695) or methanol (B129727) with 0.1-1% HCl or acetic acid).[9] This process protonates the alkaloids, rendering them soluble in the hydroalcoholic solvent.
-
Solvent Removal: The resulting extract is filtered, and the solvent is removed under reduced pressure to yield a concentrated aqueous residue.
-
Acid-Base Partitioning:
-
The aqueous residue is washed with an immiscible organic solvent (e.g., chloroform (B151607) or diethyl ether) to remove neutral and acidic lipophilic impurities.[10] The protonated alkaloids remain in the acidic aqueous phase.
-
The aqueous layer is then basified with a base such as ammonium (B1175870) hydroxide (B78521) (NH₄OH) or sodium carbonate (Na₂CO₃) to a pH of 9-10.[8][10] This deprotonates the alkaloids into their free-base form.
-
The alkaline aqueous solution is repeatedly extracted with an organic solvent (e.g., chloroform). The free-base alkaloids partition into the organic layer.
-
-
Concentration: The combined organic extracts are washed with water, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrated in vacuo to yield a crude alkaloid mixture.[10]
Purification of (-)-Sedamine
The crude alkaloid fraction contains a mixture of compounds requiring further separation. High-resolution techniques like countercurrent distribution or column chromatography are effective for this purpose.
Method A: Countercurrent Distribution (CCD)
This technique separates compounds based on their differential partitioning between two immiscible liquid phases.[11][12] It is particularly effective for separating polar alkaloids.
-
Apparatus Setup: A Craig countercurrent distribution apparatus is used.[13][14]
-
Solvent System: A biphasic solvent system is prepared. For the polar alkaloids of Sedum acre, a system of chloroform and McIlvaine buffer at pH 8.5 has been used.
-
Operation: The crude alkaloid mixture is dissolved in the lower phase and introduced into the first tube of the apparatus. The separation is performed for a sufficient number of transfers (e.g., 23 transfers).
-
Fraction Collection: After the transfers are complete, the contents of the tubes are collected. Fractions containing (-)-sedamine are identified using an analytical method like Thin-Layer Chromatography (TLC).
-
Final Steps: The identified fractions are combined and concentrated to yield the purified alkaloid.
Method B: Column Chromatography
Column chromatography is a widely used alternative for purifying alkaloids from a crude mixture.[14]
-
Stationary Phase: Silica (B1680970) gel is a commonly used adsorbent for the separation of alkaloids.[14]
-
Column Packing: A glass column is packed with a slurry of silica gel in a non-polar solvent.
-
Sample Loading: The crude alkaloid extract is adsorbed onto a small amount of silica gel and carefully loaded onto the top of the packed column.
-
Elution: The column is eluted with a solvent system of increasing polarity. A typical gradient might start with a non-polar solvent (e.g., hexane (B92381) or chloroform) and gradually introduce a more polar solvent (e.g., methanol or ethyl acetate).
-
Fraction Monitoring: Eluted fractions are collected and analyzed by TLC to identify those containing (-)-sedamine. The TLC plates can be visualized using UV light or a suitable staining reagent (e.g., Dragendorff's reagent for alkaloids).
-
Isolation: Fractions containing the pure compound are combined and the solvent is evaporated.
Final Recrystallization
To obtain high-purity (-)-sedamine suitable for analysis and further research, a final crystallization step is performed.
-
Solvent Selection: (-)-Sedamine can be effectively recrystallized from petroleum ether.[6]
-
Procedure: The purified alkaloid is dissolved in a minimal amount of hot petroleum ether. The solution is allowed to cool slowly, promoting the formation of crystals.
-
Recovery: The resulting crystals (described as colorless elongated plates) are collected by filtration, washed with a small amount of cold solvent, and dried to a constant weight.[6] The purity can be confirmed by measuring the melting point (88-89°C).
Workflow Visualization
The following diagram illustrates the general workflow for the isolation and purification of (-)-sedamine from its natural plant source.
Caption: General workflow for the isolation of (-)-sedamine.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Sedum alkaloids. 1. Polar alkaloids in Sedum acre L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NP-MRD: Showing NP-Card for (-)-Sedamine (NP0051149) [np-mrd.org]
- 5. (alphaS,2S)-1-Methyl-alpha-phenyl-2-piperidineethanol | C14H21NO | CID 442657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Buy (-)-Sedamine | 497-88-1 [smolecule.com]
- 7. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 8. Content Background: How Do Active Compounds Get Out of the Plants? – PEP [sites.duke.edu]
- 9. jocpr.com [jocpr.com]
- 10. scielo.br [scielo.br]
- 11. Countercurrent distribution - Wikipedia [en.wikipedia.org]
- 12. Countercurrent distribution | Mass Transfer, Heat Exchange & Diffusion | Britannica [britannica.com]
- 13. Countercurrent Extraction - Craig Apparatus [webapps.chem.uoa.gr]
- 14. researchgate.net [researchgate.net]
